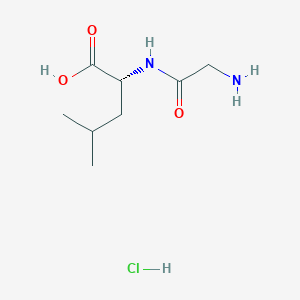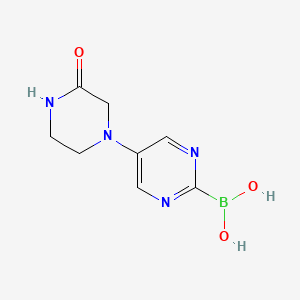
(R)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protecting groups for the amino and carboxyl groups, followed by the introduction of the aminoacetamido group through nucleophilic substitution reactions. The final step often involves deprotection and purification to obtain the desired compound in its hydrochloride form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies of enzyme mechanisms and protein structure due to its ability to mimic natural amino acids.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-4-methylpentanoic acid: A related compound without the aminoacetamido group, used in similar applications but with different reactivity.
N-Acetyl-2-amino-4-methylpentanoic acid: Another related compound with an acetyl group instead of the aminoacetamido group, used in studies of protein acetylation.
Uniqueness
®-2-(2-Aminoacetamido)-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the aminoacetamido group. This combination of features makes it particularly useful in asymmetric synthesis and studies of enzyme mechanisms, where the precise configuration and functional groups are critical for activity.
Propiedades
Fórmula molecular |
C8H17ClN2O3 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-5(2)3-6(8(12)13)10-7(11)4-9;/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H/t6-;/m1./s1 |
Clave InChI |
YZEIXVCUEASQEA-FYZOBXCZSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)CN.Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)











